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Compound of Interest

Compound Name: Dpc 083
CAS No.: 214287-99-7
Cat. No.: B1667219
Get Quote
. J

Status: Active Research Compound Class: Second-Generation Non-Nucleoside Reverse
Transcriptase Inhibitor (NNRTI) Target Audience: PK/PD Scientists, Virologists, and Preclinical
Researchers.

Module 1: Compound Profile & Metabolic Logic
The Pharmacokinetic Baseline

DPC 083 (BMS-561390) is a quinazolinone-based NNRTI designed to target wild-type and
K103N-resistant HIV-1 strains.[1] For researchers designing combination protocols,
understanding the metabolic bottleneck is critical.

e Primary Metabolic Pathway: Oxidative metabolism via CYP3A4.

e Physicochemical Constraint: DPC 083 is a weak base with pH-dependent solubility.[2] It
exhibits poor aqueous solubility at neutral pH, relying on gastric acidity for solubilization.

« Interaction Potential: As a CYP3A4 substrate, its plasma exposure (AUC) is highly
susceptible to modulation by co-administered perpetrators (inducers/inhibitors).[3]
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Mechanistic Interaction Diagram

The following diagram illustrates the critical control points where DPC 083 exposure is

modulated.
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Figure 1: Mechanistic pathway of DPC 083 disposition showing three critical failure points: pH-
dependent solubility, enzymatic induction, and enzymatic inhibition.[4]

Module 2: Troubleshooting Dose Adjustments
Scenario A: Co-administration with CYP3A4 Inducers

Common Agents: Rifampin, Carbamazepine, Phenobarbital. The Issue: Inducers upregulate
CYP3A4 expression via PXR activation. This accelerates DPC 083 clearance, leading to sub-

therapeutic trough concentrations (
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) and potential viral breakthrough/resistance selection.

Adjustment Protocol:
¢ Baseline Assumption: Rifampin can reduce NNRTI AUC by 30-80%.

e Dose Escalation: In preclinical models (e.g., rhesus macaques), a dose increase of 100% to
200% is often required to maintain the target

 Verification: Do not rely on linear scaling. Inducers often exhibit a "ceiling effect” on enzyme
expression. You must perform a bridging PK study (see Module 3).

Scenario B: Co-administration with CYP3A4 Inhibitors

Common Agents: Ritonavir, Ketoconazole, Cobicistat. The Issue: Potent inhibition blocks
clearance, causing DPC 083 accumulation. While NNRTIs generally have a wide therapeutic
index, excessive accumulation raises the risk of off-target toxicity (e.g., QTc prolongation or
hepatotoxicity).

Adjustment Protocol:
e Dose Reduction: Reduce DPC 083 dose by 50-75% initially.

e Monitoring: Monitor for CNS side effects (common with quinazolinone NNRTIs) and
transaminase elevations.

Scenario C: Co-administration with pH Modifiers

Common Agents: Omeprazole (PPIs), Famotidine (H2 blockers), Antacids. The Issue: DPC 083
requires an acidic environment for dissolution. Elevated gastric pH causes the drug to
precipitate in the Gl tract, drastically reducing

and AUC regardless of metabolic status.

Adjustment Protocol:

o Temporal Separation: Administer DPC 083 2 hours before or 4 hours after antacids.
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o Contraindication: Co-administration with PPIs (Omeprazole) is generally not recommended
as temporal separation is insufficient due to prolonged acid suppression.

o Formulation Workaround: If acid suppression is unavoidable in your animal model, switch to
an acidified vehicle (e.g., PEG400/Citric Acid) or a lipid-based formulation to bypass the
dissolution step.

Module 3: Validation Protocols
Protocol 3.1: In Vitro Microsomal Stability Bridging

Use this assay to predict the magnitude of dose adjustment required before moving to in vivo
studies.

Materials:

Pooled Human/Animal Liver Microsomes (HLM/ALM).

NADPH Regenerating System.

Test Compound: DPC 083 (1 uM).

Perpetrator Drug (at varying concentrations).[3][5][6][7]

Workflow:

Incubation: Incubate DPC 083 (1 pM) with microsomes (0.5 mg/mL) at 37°C.

e Co-incubation: Run parallel wells with the perpetrator drug (e.g., Ketoconazole at IC50
concentrations).

o Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile
containing internal standard.

e Analysis: LC-MS/MS quantification of DPC 083 depletion.

o Calculation: Determine Intrinsic Clearance (
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o Compare

VS

o Prediction: If

decreases by 50%, expect a ~2-fold increase in AUC in vivo.

Protocol 3.2: In Vivo PK Bridging (Rodent/Primate)

Use this protocol to validate the dose adjustment.

Step 1: Establish Baseline (Arm A)

e Administer DPC 083 (e.g., 10 mg/kg PO) to n=3 animals.
e Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 24h.

e Calculate

Step 2: Induction/Inhibition Phase (Arm B)

o Pre-treat animals with the perpetrator (e.g., Rifampin) for 3-5 days to ensure enzyme
turnover (induction) or steady-state (inhibition).

o Administer DPC 083 (same dose).[8]
 Collect PK profile.[2][8][9][10][11]
Step 3: Adjustment Calculation

o Calculate the Interaction Ratio (

):

e New Dose =
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o Example: If Rifampin reduces AUC to 0.4 (40%) of baseline,

. New Dose =

mg/kg.

Module 4: Reference Data & FAQs

Estimated Interaction Magnitude (Class Effect)
Based on quinazolinone NNRTI class data (e.g., Efavirenz) and CYP3A4 biology.

Effect on DPC 083 Recommended

Perpetrator Class Specific Drug .
Exposure Action
Strong CYP3A4 ) ) AUC Avoid or Increase
Rifampin
Inducer 30-80% Dose 2-3x
Moderate CYP3A4 _ AUC Monitor
Efavirenz
Inducer 15-40% ; Mild Increase
Strong CYP3A4 _ _ AUC Decrease Dose 50—
o Ritonavir .
Inhibitor >100% 75%
) » AUC Contraindicated
Gastric pH Modifier Omeprazole o
40—60% (Solubility failure)

Frequently Asked Questions

Q: Can | use DPC 083 in a mouse model receiving Ritonavir-boosted Protease Inhibitors? A:
Yes, but you must lower the DPC 083 dose. Ritonavir is a mechanism-based inhibitor of murine
Cyp3a. Without reduction, you risk supratherapeutic levels that may confound your toxicity
data. Start with 50% of the standard efficacy dose.

Q: Does DPC 083 induce its own metabolism (auto-induction)? A: Many NNRTIs (like Efavirenz
and Nevirapine) are auto-inducers. In long-term efficacy studies (>14 days), you should collect
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trough samples at Day 1 and Day 14. If Day 14 levels are significantly lower, DPC 083 is auto-
inducing, and you may need to titrate the dose upward to maintain viral suppression.

Q: My DPC 083 formulation is precipitating in the dosing syringe. What should | do? A: DPC
083 is poorly soluble.[2][12] Avoid simple aqueous suspensions. Use a vehicle containing 10%
Ethanol / 40% PEG400 / 50% Water or a cyclodextrin-based vehicle (e.g., 20% HP-

-CD) to ensure consistent dosing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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